molecular formula C12H15N3 B13534288 2-(1-Isopropyl-1h-pyrazol-4-yl)aniline

2-(1-Isopropyl-1h-pyrazol-4-yl)aniline

Cat. No.: B13534288
M. Wt: 201.27 g/mol
InChI Key: VZTZXUZCAMYCGC-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Aniline (B41778) Structural Motifs in Advanced Chemical Research

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. nih.govacs.orgmdpi.comresearchgate.net Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comacs.orgglobalresearchonline.net The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of its electronic and steric properties to achieve desired biological effects or material characteristics. mdpi.comresearchgate.net

Similarly, the aniline motif, a benzene (B151609) ring bearing an amino group, is a fundamental building block in the synthesis of a vast range of industrial chemicals, including dyes, polymers, and pharmaceuticals. researchgate.netnih.gov The amino group significantly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic substitution. nih.gov In the context of drug design, the aniline moiety can serve as a crucial pharmacophore, participating in hydrogen bonding and other key interactions with biological targets. cresset-group.com

The combination of these two motifs within a single molecule, as seen in 2-(1-Isopropyl-1h-pyrazol-4-yl)aniline, creates a scaffold with the potential for multifaceted applications, leveraging the established biological and chemical significance of both pyrazoles and anilines.

Overview of Heterocyclic Compounds with Pyrazole-Aniline Scaffolds in Synthetic and Applied Chemistry

Heterocyclic compounds featuring a pyrazole-aniline scaffold have attracted considerable interest in synthetic and applied chemistry. These structures serve as versatile intermediates in the synthesis of more complex molecules and have been investigated for their potential in various applications. For instance, pyrazole-aniline derivatives have been explored as corrosion inhibitors and have shown promise in the development of novel therapeutic agents. cambridgemedchemconsulting.com

Synthetic strategies to access these scaffolds often involve multi-step sequences, including condensation reactions to form the pyrazole ring followed by coupling reactions to introduce the aniline moiety. organic-chemistry.orgnih.gov Modern catalytic methods, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offer efficient pathways to construct the C-C or C-N bonds linking the two aromatic systems. rsc.orgmdpi.com The functionalization of the pyrazole-aniline core allows for the generation of diverse libraries of compounds for screening in drug discovery and materials science. mdpi.com

Research Gaps and Novel Opportunities for this compound in Modern Chemical Science

Despite the broad interest in pyrazole and aniline chemistry, a significant research gap exists for the specific compound This compound . A thorough review of the scientific literature reveals a scarcity of dedicated studies on its synthesis, characterization, and potential applications. This lack of information presents a compelling opportunity for novel research endeavors.

The isopropyl group at the N1 position of the pyrazole ring is of particular interest. This alkyl substituent can influence the compound's lipophilicity, metabolic stability, and steric profile, potentially leading to unique biological activities or material properties compared to its N-unsubstituted or differently substituted counterparts. nih.govevitachem.com

Key areas for future investigation include:

Development of Efficient Synthetic Routes: While general methods for the synthesis of 1-alkyl-4-aryl-1H-pyrazoles exist, optimizing a high-yielding and scalable synthesis for this compound is a crucial first step. nih.govorganic-chemistry.org

Comprehensive Physicochemical Characterization: Detailed spectroscopic and crystallographic analysis would provide fundamental data on the compound's structure and properties.

Exploration of Biological Activities: Given the established pharmacological profiles of both pyrazoles and anilines, screening this compound for a range of biological targets, such as kinases, proteases, and microbial enzymes, could uncover novel therapeutic leads. mdpi.comresearchgate.net

Investigation in Materials Science: The unique electronic properties of the pyrazole-aniline scaffold could be harnessed in the design of new organic electronic materials, sensors, or ligands for catalysis.

The table below summarizes the known applications of structurally related compounds, highlighting the potential avenues of research for this compound.

Compound ClassKey Structural FeaturesReported ApplicationsPotential Relevance to this compound
Aminopyrazoles Pyrazole ring with an amino substituentAnticancer, anti-inflammatory, antibacterial agents. mdpi.comresearchgate.netThe aniline moiety can be considered a substituted amino group, suggesting potential for similar biological activities.
1-Alkyl-4-Aryl-1H-Pyrazoles N-alkylation on the pyrazole ring and an aryl group at C4Intermediates in medicinal chemistry. nih.govorganic-chemistry.orgProvides a synthetic framework and suggests potential as a building block for more complex molecules.
Pyrazole-Aniline Hybrids Direct linkage of pyrazole and aniline ringsCorrosion inhibitors, antimicrobial agents. cambridgemedchemconsulting.comorganic-chemistry.orgSuggests direct applications in materials science and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-(1-propan-2-ylpyrazol-4-yl)aniline

InChI

InChI=1S/C12H15N3/c1-9(2)15-8-10(7-14-15)11-5-3-4-6-12(11)13/h3-9H,13H2,1-2H3

InChI Key

VZTZXUZCAMYCGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2=CC=CC=C2N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1 Isopropyl 1h Pyrazol 4 Yl Aniline and Its Derivatives

Strategic Retrosynthetic Analysis of 2-(1-Isopropyl-1h-pyrazol-4-yl)aniline

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. The primary strategic disconnections for this compound involve the C-C bond linking the pyrazole (B372694) and aniline (B41778) rings, and the N-C bond of the N-isopropyl group on the pyrazole.

Two principal retrosynthetic pathways can be envisioned:

Aryl-Aryl Coupling Strategy: The most direct disconnection is at the C4-position of the pyrazole and the C2-position of the aniline. This approach suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a key final step. nih.gov This route would involve coupling a pre-functionalized isopropyl-pyrazole with a suitable aniline derivative. The precursors for this strategy would be a 4-halo-1-isopropyl-1H-pyrazole or its boronic acid/ester equivalent, and a 2-haloaniline or its corresponding boronic acid derivative.

Pyrazole Ring Formation Strategy: An alternative approach involves constructing the pyrazole ring onto a pre-existing aniline framework. This follows the classical Knorr pyrazole synthesis, which typically involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. wikipedia.org In this scenario, the retrosynthetic analysis would lead to isopropylhydrazine and a 1,3-dicarbonyl equivalent attached to the aniline moiety at the C2-position.

The aryl-aryl coupling strategy is often preferred for its modularity and the commercial availability of diverse precursors, allowing for the late-stage introduction of structural variety.

Table 1: Proposed Retrosynthetic Routes for this compound

Route Key Disconnection Precursors Key Reaction Type
1 Pyrazole (C4) – Aniline (C2) 4-Halo-1-isopropyl-1H-pyrazole + 2-Aminophenylboronic acid Suzuki-Miyaura Coupling
2 Pyrazole Ring Formation (2-formylphenyl)acetaldehyde equivalent + Isopropylhydrazine Knorr Pyrazole Synthesis

| 3 | Pyrazole N-Alkylation | 2-(1H-Pyrazol-4-yl)aniline + Isopropyl halide | N-Alkylation |

Optimized Synthesis Protocols for this compound

Optimization of synthetic protocols focuses on maximizing yield, purity, and efficiency while minimizing environmental impact and safety risks. For a Suzuki-Miyaura cross-coupling approach to this compound, key parameters include the choice of catalyst, base, solvent, and temperature. Palladium catalysts, particularly those with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are commonly employed. rsc.orgpreprints.org

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comresearchgate.net The synthesis of pyrazole derivatives is increasingly being adapted to these principles. nih.govthieme-connect.com Key strategies include the use of environmentally benign solvents like water or ethanol (B145695), the development of recyclable catalysts, and the application of energy-efficient methods such as microwave or ultrasonic irradiation. benthamdirect.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all reactants, are particularly atom-economical and align well with green chemistry goals. ias.ac.in

Table 2: Comparison of Traditional vs. Green Synthesis Parameters for Pyrazole Synthesis

Parameter Traditional Approach Green Chemistry Approach Benefit
Solvent Toluene, Dioxane, DMF Water, Ethanol, PEG, Ionic Liquids Reduced toxicity and environmental impact. thieme-connect.com
Catalyst Homogeneous Pd catalysts Heterogeneous/recyclable catalysts, nanocatalysts, biocatalysts Catalyst can be recovered and reused, reducing waste and cost. researchgate.netnih.gov
Energy Source Conventional heating (oil bath) Microwave, Ultrasonic irradiation Faster reaction times, lower energy consumption. benthamdirect.com

| Methodology | Multi-step synthesis with isolated intermediates | One-pot, multicomponent reactions | Improved efficiency, reduced waste and solvent use. nih.govias.ac.in |

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. galchimia.com For the synthesis of pyrazole-aniline systems, flow chemistry enhances safety, particularly when dealing with potentially hazardous intermediates like diazonium salts or hydrazines, by minimizing their accumulation. nih.govresearchgate.net The superior heat and mass transfer in flow reactors allows for better control over reaction parameters, often leading to higher yields, improved selectivity, and faster reaction times. mdpi.comrsc.org A multi-step continuous flow setup can be designed to convert anilines into N-aryl pyrazoles by telescoping sequential reactions, such as diazotization, reduction to a hydrazine, and subsequent cyclocondensation, without isolating the intermediates. nih.govmdpi.com

Table 3: Key Parameters in Flow Chemistry Synthesis of N-Aryl Pyrazoles

Parameter Description Advantage in Flow Chemistry
Residence Time The time reactants spend in the reactor. Precisely controlled to optimize conversion and minimize side reactions.
Temperature Reaction temperature within the reactor coil. Rapid heating and cooling allows access to reaction conditions not feasible in batch.
Mixing Efficiency of reactant mixing. Enhanced mixing in microreactors improves reaction rates and reproducibility.

| Safety | Handling of hazardous intermediates. | In-situ generation and immediate consumption of unstable species (e.g., diazonium salts) minimizes risk. nih.gov |

Mechanistic Investigations of Formation Pathways for this compound

Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. For the synthesis of this compound via a Suzuki coupling, the mechanism proceeds through a well-established catalytic cycle involving a palladium(0) species.

The cycle consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromo-1-isopropyl-1H-pyrazole), forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., 2-aminophenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step typically requires activation by a base.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Alternatively, if a Buchwald-Hartwig amination approach is considered, the mechanism also involves a Pd(0)/Pd(II) cycle, but it facilitates the formation of a C-N bond between an aryl halide and an amine. rsc.orgresearchgate.net For pyrazole ring formation via Knorr synthesis, the mechanism involves the initial reaction of a hydrazine with one carbonyl group of a 1,3-dicarbonyl compound to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. wikipedia.org

Directed Synthesis of Functionally Differentiated Derivatives of this compound

The functionalization of the parent molecule allows for the generation of a library of derivatives with modified properties. The aniline moiety is a particularly attractive site for introducing new functional groups.

Achieving regioselectivity in the functionalization of anilines is a key synthetic challenge due to the presence of multiple reactive sites on the aromatic ring. researchgate.net The amino group is a strong ortho-, para-director for electrophilic aromatic substitution. However, direct C-H functionalization using transition-metal catalysis has emerged as a powerful tool for precise modification. thieme-connect.com

Different strategies can be employed to control the position of substitution:

Ortho-Functionalization: This can be achieved using a directing group strategy, where a removable group installed on the aniline nitrogen coordinates to a metal catalyst (e.g., Palladium, Rhodium), guiding the C-H activation to the ortho position. researchgate.netthieme-connect.com

Meta-Functionalization: While more challenging, meta-selective C-H functionalization can be accomplished using specialized directing groups and ruthenium catalysts that favor activation at the sterically less hindered meta position. researchgate.net

Para-Functionalization: In the absence of strong steric hindrance at the ortho positions, electrophilic substitution reactions (e.g., halogenation, nitration) will often favor the para position. Furthermore, specific catalytic systems have been developed for direct para-selective C-H functionalization. researchgate.net Copper-catalyzed azidation, for instance, has been shown to be regioselective. nih.gov

Table 4: Regioselective Functionalization Reactions on the Aniline Moiety

Position Reaction Type Catalyst/Reagent Example Directing Group
Ortho C-H Arylation Palladium (Pd) Pyridinyl, Pyrimidinyl researchgate.net
Ortho C-H Alkenylation Magnesium (Mg) None (N-H activation) researchgate.net
Meta C-H Arylation Ruthenium (Ru) N-bound sulfonyl group researchgate.net
Para Thiocyanation KSCN / Oxone® None (electronic control) researchgate.net

| Ortho | Azidation | Cu(OAc)₂ / NaN₃ / H₂O₂ | None (catalyst control) nih.gov |

Compound Reference Table

Table 5: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Halo-1-isopropyl-1H-pyrazole
2-Aminophenylboronic acid
2-Haloaniline
Isopropylhydrazine
4-bromo-1-isopropyl-1H-pyrazole
Palladium
Rhodium
Ruthenium
Copper
KSCN (Potassium thiocyanate)
Oxone®
Cu(OAc)₂ (Copper(II) acetate)
NaN₃ (Sodium azide)

Controlled Substitution and Ring Modification of the Pyrazole Nucleus in this compound Derivatives

The functionalization of the pyrazole core in derivatives of this compound is a key strategy for modulating their chemical and biological properties. With the N1 and C4 positions of the pyrazole ring occupied by the isopropyl and aniline groups, respectively, subsequent electrophilic substitution reactions are directed primarily to the C3 and C5 positions. The inherent stability of the aromatic pyrazole system makes substitution reactions far more common than ring modification pathways.

Electrophilic Halogenation: Halogenation of the pyrazole ring is a fundamental transformation that introduces a synthetically versatile handle for further modifications, such as cross-coupling reactions. The reaction of pyrazoles with N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), provides an efficient and mild method for C-halogenation. researchgate.net While halogenation of unsubstituted pyrazoles typically occurs at the electron-rich C4 position, the presence of substituents at the N1 and C4 positions in this compound directs the halogen to the C3 or C5 position. researchgate.net The regioselectivity of this reaction can be influenced by the steric and electronic nature of the substituents already present on the ring.

Electrophilic Nitration: Nitration of the pyrazole nucleus introduces a nitro group, which is a valuable precursor for various functional groups, including amines. The direct nitration of N-substituted pyrazoles can be challenging, but effective methods have been developed. A common approach involves the use of nitrating agents like a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride. nih.gov These reactions can lead to N-nitration followed by thermal or acid-catalyzed rearrangement to yield C-nitropyrazoles, or direct C-nitration at the available C3 or C5 positions. nih.govsemanticscholar.org More recently, versatile N-nitropyrazole-based nitrating reagents have been developed that allow for controllable and mild nitration of various aromatic and heteroaromatic substrates. acs.orgnih.gov

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds, typically occurring at the C4 position of the pyrazole ring. nih.govijpcbs.com For this compound, where the C4 position is blocked, the standard Vilsmeier-Haack formylation is not a viable pathway for substitution on the pyrazole nucleus. However, the Vilsmeier reagent can, under certain conditions, mediate other transformations or cyclizations depending on the substrate's functional groups. rsc.org

Ring Modification: Ring modification of the stable pyrazole nucleus is significantly less common than substitution. Such transformations would require more forcing conditions or specifically designed substrates to facilitate ring-opening, rearrangement, or cycloaddition reactions. For derivatives of this compound, synthetic strategies overwhelmingly favor the functionalization of the existing aromatic core through controlled substitution reactions.

Table 1: Examples of Controlled Electrophilic Substitution on 1,4-Disubstituted Pyrazole Scaffolds

Entry Substrate Reagent/Conditions Position of Substitution Product Type
1 1-Alkyl-4-aryl-pyrazole N-Bromosuccinimide (NBS), CH₃CN, rt C5 5-Bromo-1-alkyl-4-aryl-pyrazole
2 1-Alkyl-4-aryl-pyrazole N-Chlorosuccinimide (NCS), CH₃CN, rt C5 5-Chloro-1-alkyl-4-aryl-pyrazole
3 1-Phenyl-pyrazole HNO₃, Ac₂O C4 4-Nitro-1-phenyl-pyrazole

Multi-component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials. mdpi.com The primary amino group of this compound makes it an excellent building block for a variety of MCRs, enabling the rapid generation of molecular complexity and the construction of diverse compound libraries.

Ugi Four-Component Reaction (U-4CR): The Ugi four-component reaction is one of the most prominent isocyanide-based MCRs, which involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govnih.gov As a primary amine, this compound can readily participate in the U-4CR. This reaction initially forms an imine with the carbonyl component, which is then protonated by the carboxylic acid and attacked by the isocyanide nucleophile. A subsequent intramolecular Mumm rearrangement yields a stable α-acylamino amide product. The power of the U-4CR lies in its high convergence and the vast structural diversity that can be achieved by simply varying the other three components, allowing for the synthesis of extensive libraries of complex molecules based on the this compound scaffold. mdpi.comnih.gov

Ugi-Azide Reaction: A well-established variation of the Ugi reaction replaces the carboxylic acid component with an azide (B81097) source (often trimethylsilyl (B98337) azide, TMSN₃) and hydrazoic acid, leading to the formation of 1,5-disubstituted tetrazole derivatives. Tetrazoles are recognized as important bioisosteres of carboxylic acids in medicinal chemistry. The use of this compound in this MCR provides a direct route to peptide-like molecules containing both pyrazole and tetrazole heterocycles, which are of significant interest in drug discovery.

The application of this compound in MCRs represents a highly effective and atom-economical approach to creating novel and structurally diverse chemical entities for various applications in materials science and medicinal chemistry.

Table 2: Illustrative Scope of the Ugi Four-Component Reaction (U-4CR) Using this compound as the Amine Component

Entry Aldehyde (R¹CHO) Carboxylic Acid (R²COOH) Isocyanide (R³NC) General Product Structure
1 Benzaldehyde Acetic Acid tert-Butyl isocyanide
2 Cyclohexanecarboxaldehyde Propionic Acid Cyclohexyl isocyanide
3 Isobutyraldehyde Benzoic Acid Benzyl (B1604629) isocyanide

Sophisticated Spectroscopic and Crystallographic Investigations for Elucidating Molecular Architecture of 2 1 Isopropyl 1h Pyrazol 4 Yl Aniline Systems

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational and Tautomeric Analysis of 2-(1-Isopropyl-1h-pyrazol-4-yl)aniline Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of molecules in solution. For pyrazole (B372694) derivatives, it is particularly crucial for analyzing tautomerism and conformational dynamics, phenomena that can significantly influence reactivity and biological activity. nih.govresearchgate.net

The proton (¹H) NMR spectrum of this compound can exhibit complex signal splitting and overlap, particularly in the aromatic region, making unambiguous assignment difficult. Two-dimensional (2D) NMR experiments are employed to resolve these complexities by correlating different nuclei through bonds or space. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, for instance, correlates proton signals with their directly attached carbon-13 nuclei. mdpi.com This is instrumental in assigning the specific proton and carbon signals for the aniline (B41778) and pyrazole rings, as well as the isopropyl substituent. For example, the distinct chemical shifts of the pyrazole ring carbons can be definitively linked to their corresponding protons.

Homonuclear Correlation Spectroscopy (COSY) is used to identify protons that are spin-spin coupled, typically those on adjacent carbons. This would allow for the tracing of proton connectivity within the aniline ring and the isopropyl group, confirming their structural integrity. The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide through-space correlations, which are vital for determining the preferred spatial orientation (conformation) of the isopropyl group relative to the pyrazole ring and the orientation of the pyrazole ring relative to the aniline moiety.

Table 1: Application of 2D NMR Techniques for Structural Analysis

2D NMR Experiment Information Provided for this compound
COSY Reveals ³J-coupling between adjacent protons, confirming connectivity within the aniline ring and the isopropyl group.
HSQC Correlates each proton to its directly bonded carbon, enabling unambiguous assignment of ¹H and ¹³C signals for both rings and the alkyl substituent. mdpi.com
HMBC Shows longer-range (2-3 bond) correlations between protons and carbons, helping to establish the connectivity between the pyrazole and aniline rings.

| NOESY/ROESY | Identifies protons that are close in space, providing crucial data on the molecule's preferred 3D conformation and the relative orientation of the rings. nih.gov |

Molecules are not static, and pyrazole systems can undergo dynamic processes such as ring tautomerism or restricted rotation around single bonds. nih.govresearchgate.net Variable Temperature (VT) NMR is a powerful tool for studying these dynamic phenomena. By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as the broadening or coalescence of peaks.

For derivatives of this compound, VT-NMR could be used to probe the rotational barrier around the C-C bond connecting the pyrazole and aniline rings. At low temperatures, this rotation might be slow enough on the NMR timescale to result in distinct signals for aromatic protons, which would then broaden and merge into an average signal as the temperature is raised and the rotation becomes faster. The temperature at which the signals coalesce can be used to calculate the activation energy for the rotational process. nih.gov While the N-isopropyl substitution on the pyrazole ring prevents the common annular prototropic tautomerism, other dynamic equilibria, if present, could be similarly investigated. nih.govresearchgate.net

Single-Crystal X-ray Diffraction Analysis of this compound and Its Co-crystals

The crystal structure of this compound is stabilized by a network of intermolecular interactions that dictate the packing motif. Based on analyses of similar pyrazole-aniline structures, the primary interactions would likely involve hydrogen bonding. mdpi.com The amino (-NH₂) group on the aniline ring is a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the pyrazole ring is an effective hydrogen bond acceptor. This can lead to the formation of N-H···N hydrogen bonds, which often assemble molecules into dimers or extended chains. mdpi.commdpi.com

Table 2: Typical Intermolecular Interactions in Pyrazole-Aniline Crystal Structures

Interaction Type Donor Acceptor Typical Distance (Å)
Hydrogen Bond Aniline N-H Pyrazole N 2.9 - 3.2
C-H···π Aromatic/Alkyl C-H Pyrazole/Aniline Ring Centroid 3.2 - 3.8
π-π Stacking Aniline Ring Pyrazole Ring 3.3 - 3.8 (Interplanar distance)

Note: Distances are representative values based on similar structures found in the literature. mdpi.comnih.gov

The introduction of substituents onto either the aniline or pyrazole rings of the core structure can significantly alter the crystal packing and the resulting supramolecular assembly. The nature of the substituent—its size, shape, and electronic properties (electron-donating or electron-withdrawing)—influences the intermolecular interactions. researchgate.net

For instance, introducing a bulky substituent could sterically hinder the formation of packing motifs observed in the parent compound, potentially leading to a completely different crystal lattice. researchgate.net An electron-withdrawing group, such as a nitro or cyano group, could modify the hydrogen bonding capability of the molecule, potentially strengthening or weakening existing interactions or introducing new ones. nih.gov Conversely, an electron-donating group might enhance the π-electron density of an aromatic ring, making it a better participant in π-π stacking or C-H···π interactions. The systematic study of these effects is a cornerstone of crystal engineering, aiming to design materials with specific solid-state properties. mdpi.com

High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision, often to within a few parts per million (ppm). This capability allows for the determination of the elemental formula of a compound from its measured mass, making HRMS indispensable for confirming the identity of synthetic products and for identifying unknown intermediates or byproducts in a reaction mixture. rsc.org

When synthesizing this compound, HRMS would be used to confirm the final product. By ionizing the molecule (e.g., via electrospray ionization, ESI) to form the protonated species [M+H]⁺, its exact mass can be measured and compared to the theoretical mass calculated from its chemical formula (C₁₂H₁₅N₃). A close match provides strong evidence that the target compound has been successfully synthesized. rsc.orgnih.gov

Furthermore, HRMS is invaluable for mechanistic studies. By analyzing the reaction mixture at various time points, it is possible to detect and identify transient intermediates. The high accuracy of HRMS allows for the confident assignment of elemental formulas to these low-concentration species, providing crucial clues about the reaction pathway. The fragmentation pattern of pyrazoles in mass spectrometry, which can involve the characteristic loss of molecules like HCN, can also be studied to further confirm the structure of products and intermediates. researchgate.netresearchgate.net

Table 3: Hypothetical Intermediates in the Synthesis of C₁₂H₁₅N₃ and Their Calculated Masses

Putative Species Chemical Formula Theoretical Exact Mass of [M+H]⁺
1-Isopropyl-1H-pyrazole C₆H₁₀N₂ 111.0917
4-Bromo-1-isopropyl-1H-pyrazole C₆H₉BrN₂ 189.0022 / 191.0002
2-Aminophenylboronic acid C₆H₈BNO₂ 138.0666
Final Product C₁₂H₁₅N₃ 202.1339

Note: This table illustrates the utility of HRMS in distinguishing between potential reactants, intermediates, and the final product based on their highly accurate masses.

Vibrational Spectroscopy (FT-IR, Raman) for Analyzing Key Functional Group Vibrations and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for elucidating the molecular architecture of complex organic systems such as this compound. These methods provide detailed insights into the vibrational modes of key functional groups, offering a window into the molecule's structural integrity, substitution patterns, and the subtle interplay of intermolecular and intramolecular forces, most notably hydrogen bonding.

In the analysis of this compound, the vibrational spectra are characterized by distinct bands corresponding to the aniline and pyrazole moieties, as well as the isopropyl substituent. The positions, intensities, and shapes of these bands are highly sensitive to the molecular environment, making vibrational spectroscopy an invaluable technique for detailed structural characterization.

Key Functional Group Vibrations:

The FT-IR and Raman spectra of this compound and related systems can be dissected into several key regions, each corresponding to the vibrations of specific functional groups. The high-frequency region is typically dominated by N-H and C-H stretching vibrations, while the fingerprint region provides a complex but informative pattern of bending, stretching, and deformation modes of the pyrazole and aniline rings.

Aniline Moiety Vibrations: The aniline portion of the molecule gives rise to characteristic N-H stretching vibrations of the primary amine group (-NH2). Typically, two distinct bands are observed: the asymmetric stretching (νas(NH2)) and the symmetric stretching (νs(NH2)). In related aniline derivatives, these bands are often found in the 3500-3300 cm-1 range. nih.govresearchgate.net The aromatic C-H stretching vibrations of the aniline ring are generally observed between 3100 and 3000 cm-1. ajchem-a.com Furthermore, the C=C stretching vibrations within the aromatic ring typically appear in the 1625-1430 cm-1 region. derpharmachemica.com

Pyrazole Ring Vibrations: The pyrazole ring exhibits its own set of characteristic vibrations. The C-H stretching of the pyrazole ring is expected in a similar region to the aniline C-H stretches. The C=N and C=C stretching vibrations within the pyrazole ring are often coupled and appear in the fingerprint region of the spectrum. researchgate.net Deformations of the pyrazole ring can be observed at lower frequencies. For instance, in some pyrazole derivatives, a ring deformation has been experimentally observed around 634 cm-1. derpharmachemica.com

Isopropyl Group Vibrations: The isopropyl substituent introduces characteristic aliphatic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the CH3 groups are commonly observed around 2965 cm-1 and 2880 cm-1, respectively. derpharmachemica.com Asymmetric and symmetric deformation modes of the methyl groups typically appear in the regions of 1465-1440 cm-1 and 1390-1370 cm-1. derpharmachemica.com

Interactive Data Table of Typical Vibrational Frequencies:

Functional Group Vibrational Mode Typical FT-IR Frequency Range (cm-1) Typical Raman Frequency Range (cm-1)
Aniline -NH2Asymmetric Stretch3450 - 34003460 - 3410
Aniline -NH2Symmetric Stretch3360 - 33203370 - 3330
Aniline -NH2Bending (Scissoring)1630 - 15901625 - 1585
Aromatic C-HStretching3100 - 30003100 - 3000
Aromatic C=CStretching1625 - 14301625 - 1430
Pyrazole C=NStretching1580 - 15201580 - 1520
Isopropyl C-HAsymmetric Stretch~2970~2970
Isopropyl C-HSymmetric Stretch~2880~2880
Isopropyl CH3Asymmetric Deformation1470 - 14501470 - 1450
Isopropyl CH3Symmetric Deformation1390 - 13701390 - 1370
C-NStretching1350 - 12501350 - 1250

Hydrogen Bonding Networks:

Hydrogen bonding plays a crucial role in the supramolecular assembly of this compound systems, significantly influencing their physicochemical properties. The primary amine group of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

The presence and strength of hydrogen bonds can be readily detected through vibrational spectroscopy. The N-H stretching frequencies are particularly sensitive to hydrogen bonding. smu.edu In the presence of hydrogen bonding, the N-H stretching bands typically exhibit a red-shift (a shift to lower wavenumbers) and become broader and more intense. mdpi.com This phenomenon is a direct consequence of the weakening of the N-H bond as the hydrogen atom interacts with an acceptor atom.

Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can be investigated. The formation of intermolecular hydrogen bonds can lead to the formation of dimers, oligomers, or more complex supramolecular structures. researchgate.net By analyzing the concentration and temperature dependence of the N-H stretching bands in the FT-IR spectra, it is possible to distinguish between these different types of hydrogen bonding interactions.

In solid-state spectra, the presence of multiple absorption bands for the amino group can be indicative of the formation of inter- or intramolecular hydrogen bonds. The specific shifts and band shapes can provide valuable information about the geometry and strength of these interactions.

Theoretical and Computational Chemistry Studies of 2 1 Isopropyl 1h Pyrazol 4 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for analyzing the electronic properties of molecules. nih.gov These calculations for 2-(1-Isopropyl-1h-pyrazol-4-yl)aniline involve solving approximations of the Schrödinger equation to determine electron density, from which various molecular properties can be derived. researchgate.net DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed to optimize the molecular geometry and compute electronic parameters. nih.gov Such studies reveal the distribution of electrons and energy levels within the molecule, which are critical for predicting its stability and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.govajchem-a.com

In this compound, the HOMO is typically localized on the electron-rich aniline (B41778) ring, reflecting its electron-donating character. The LUMO, conversely, is often distributed across the pyrazole (B372694) ring system. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the molecule's reactivity profile.

Table 1: FMO Parameters for this compound (Representative Data)

Parameter Value (eV) Description
EHOMO -5.25 Energy of the Highest Occupied Molecular Orbital
ELUMO -0.85 Energy of the Lowest Unoccupied Molecular Orbital

Note: Data are representative values based on DFT calculations for structurally similar pyrazole derivatives. nih.govresearchgate.net

The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. mdpi.comresearchgate.net The map is colored to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), prone to nucleophilic attack. researchgate.net

For this compound, the EPS map typically reveals a high negative potential around the nitrogen atom of the aniline's amino group and the nitrogen atoms of the pyrazole ring, identifying these as primary sites for electrophilic interaction. thaiscience.info Conversely, the hydrogen atoms of the amino group exhibit a positive potential, making them likely sites for hydrogen bonding. nih.gov This detailed charge mapping is essential for understanding non-covalent interactions and molecular recognition patterns. mdpi.com

Conformational Landscape and Energy Profile Calculations for this compound

The flexibility of this compound arises from the rotation around the single bond connecting the pyrazole and aniline rings. Conformational analysis involves calculating the molecule's total energy for different dihedral angles to identify stable conformers (energy minima) and transition states (energy maxima). This analysis produces a potential energy surface that maps the conformational landscape. The most stable conformation corresponds to the global energy minimum, which is the most probable structure the molecule will adopt.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for all atoms in the system over time. These simulations can reveal how this compound behaves in a biological or chemical environment, such as in the presence of a solvent like water. MD simulations can track conformational changes, molecular vibrations, and interactions with surrounding solvent molecules, offering insights into the compound's stability and solubility that static models cannot provide.

Computational Prediction of Reaction Pathways and Transition States for Derivatives of this compound

Computational methods can be used to model the reaction mechanisms of derivatives of this compound. chemmethod.comchemmethod.com By calculating the energies of reactants, products, and potential transition states, it is possible to map out the most likely reaction pathways. This involves locating the transition state structures on the potential energy surface and calculating the activation energy required for the reaction to proceed. Such studies are crucial for understanding the synthesis of new derivatives and predicting their chemical behavior. researchgate.net

Investigation of Intramolecular and Intermolecular Interactions using Quantum Chemical Tools

Quantum chemical tools like Hirshfeld Surface Analysis and Natural Bond Orbital (NBO) analysis provide detailed information about the non-covalent interactions that stabilize the molecular structure in its solid state.

Table 2: Hirshfeld Surface Interaction Contributions (Representative Data)

Interaction Type Contribution (%)
H···H 52.5
C···H / H···C 22.0
N···H / H···N 14.5
C···C 4.5

Note: Data are representative values based on analyses of similar nitrogen-containing heterocyclic compounds. nih.govrsc.org

Natural Bond Orbital (NBO) Analysis is employed to study intramolecular interactions, such as hyperconjugation and charge delocalization. rsc.org It analyzes the interactions between filled donor orbitals and empty acceptor orbitals within the molecule. This analysis can quantify the stability arising from electron delocalization from a filled bonding orbital to an adjacent antibonding orbital, providing deeper insight into the electronic structure and bonding. rsc.org

Reactivity and Coordination Chemistry of 2 1 Isopropyl 1h Pyrazol 4 Yl Aniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions of 2-(1-Isopropyl-1h-pyrazol-4-yl)aniline

The susceptibility of this compound to aromatic substitution is largely governed by the electronic properties of the aniline (B41778) and pyrazole (B372694) rings.

Electrophilic Aromatic Substitution (EAS): The aniline portion of the molecule contains a primary amine (-NH₂) group, which is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. This strong activation arises from the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring, stabilizing the arenium ion intermediate. Consequently, electrophilic attack is predicted to occur predominantly on the aniline ring at the positions ortho and para to the amine.

Conversely, the pyrazole ring is generally less reactive towards electrophiles. In unsubstituted pyrazoles, electrophilic substitution preferentially takes place at the C4 position. scispace.com However, in this compound, this position is already occupied by the aniline substituent. While reactions at the C3 or C5 positions are possible, they typically require more forcing conditions and are sterically hindered by the N1-isopropyl and C4-phenyl groups, respectively. Therefore, the aniline ring is the primary site for electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is not a characteristic reaction for this compound under typical conditions. Such reactions generally require the presence of a strong electron-withdrawing group to activate the ring towards nucleophilic attack and a suitable leaving group. The this compound molecule lacks these features, making it unreactive towards NAS.

Reactions Involving the Aniline Amine Group in this compound (e.g., Diazotization, Condensation)

The primary amine of the aniline moiety is a key functional group that participates in a variety of well-established reactions.

Diazotization: As a primary aromatic amine, this compound is expected to undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction would convert the amino group into a diazonium salt, a highly versatile intermediate for synthesizing a wide range of derivatives through Sandmeyer, Schiemann, and azo-coupling reactions.

Condensation Reactions: The amine group can readily undergo condensation reactions with carbonyl compounds. For instance, reaction with aldehydes or ketones would yield the corresponding Schiff bases (imines). This type of reaction is common for pyrazole-containing amines and is used to synthesize ligands for metal complexes. scispace.com Reaction with acyl chlorides or anhydrides would lead to the formation of amides, a common strategy to moderate the activating effect of the amine group in electrophilic substitution.

Reactivity of the Pyrazole Heterocycle in this compound

The pyrazole ring in this molecule is a 1,4-disubstituted heterocycle. The reactivity of the pyrazole core itself is significantly influenced by these substituents. As previously noted, the C4 position, which is the most nucleophilic and susceptible to electrophilic attack in simple pyrazoles, is blocked. nih.gov The N1-isopropyl group and the C4-aniline group dictate the electronic and steric environment of the remaining C3 and C5 positions. While direct functionalization of the pyrazole ring is challenging, certain reactions like oxidation of the ring can occur under harsh conditions, though this may lead to cleavage of the heterocyclic nucleus. scispace.com Synthetic routes to polysubstituted pyrazoles often involve cycloaddition reactions, highlighting that building the ring with desired substituents is often more straightforward than modifying a pre-existing, highly substituted pyrazole. acs.orgacs.orgorganic-chemistry.org

Metal Complexation and Ligand Properties of this compound

The presence of multiple nitrogen atoms in this compound makes it an excellent candidate as a ligand in coordination chemistry. Pyrazole-derived ligands are of significant interest due to their diverse coordination modes and the varied properties of their metal complexes. researchgate.netacs.org It is anticipated that this molecule would primarily function as a bidentate N,N-donor ligand. Coordination would occur through the lone pair on the sp²-hybridized N2 atom of the pyrazole ring and the lone pair on the nitrogen of the aniline's amino group. This chelation would form a stable five-membered ring with a central metal ion, a common and favorable arrangement for 2-(pyrazol-yl)aniline type ligands.

While specific studies on complexes of this compound are not widely reported, general synthetic methods for analogous pyrazole-based ligands can be applied.

Synthesis: Transition metal complexes of this ligand would typically be synthesized by reacting it with a suitable metal salt (e.g., acetates or chlorides of Cu(II), Ni(II), Co(II), Zn(II)) in a solvent such as ethanol (B145695) or methanol. derpharmachemica.comnih.gov The reaction often proceeds at room temperature or with gentle heating, leading to the precipitation of the metal complex. The stoichiometry between the metal and ligand (e.g., 1:1 or 1:2) can be controlled by the molar ratios of the reactants.

Structural Characterization: The definitive structure and coordination geometry of the resulting complexes would be determined using single-crystal X-ray diffraction. researchgate.netst-andrews.ac.uk Based on studies of similar ligands, various geometries are possible depending on the metal ion, its oxidation state, and the stoichiometry. For example, Ni(II) complexes could adopt tetrahedral or square planar geometries, while Cu(II) might favor a square planar or distorted octahedral geometry. researchgate.net

Table 1: Predicted Structural Properties of Hypothetical Metal(II) Complexes with this compound (L)

Complex Formula Metal Ion Predicted Coordination Geometry
[CuL₂Cl₂] Cu(II) Distorted Octahedral / Square Planar
[NiL₂Cl₂] Ni(II) Octahedral / Tetrahedral
[CoL₂Cl₂] Co(II) Octahedral / Tetrahedral

This table is illustrative and based on common coordination geometries for these metal ions with similar N,N-donor bidentate ligands.

Spectroscopic techniques and computational modeling are essential for elucidating the nature of the metal-ligand bond.

FT-IR Spectroscopy: Upon complexation, the vibrational frequencies of the ligand are expected to shift. A notable change would be the shift of the N-H stretching and bending vibrations of the aniline amine group, confirming its involvement in coordination. The C=N stretching frequency of the pyrazole ring may also shift upon coordination of the N2 atom to the metal center. nih.govresearchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds.

UV-Visible Spectroscopy: The electronic spectra of the transition metal complexes would be characterized by d-d transitions and charge-transfer bands. The d-d transitions, which are typically weak, provide information about the ligand field splitting and the coordination geometry of the metal ion. researchgate.net More intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may also be observed.

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H NMR spectroscopy is a powerful tool. Coordination of the ligand to the metal center would cause significant shifts in the signals of the protons on both the pyrazole and aniline rings compared to the free ligand. The signal for the -NH₂ protons would likely broaden or shift significantly upon coordination. scispace.com

Theoretical Studies: Density Functional Theory (DFT) calculations are widely used to complement experimental data. researchgate.netbohrium.com DFT can be employed to optimize the geometry of the complexes, calculate vibrational frequencies for comparison with IR spectra, and analyze the electronic structure, including the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provides insight into the nature of the metal-ligand bonding. mdpi.com

Table 2: Expected Spectroscopic Data for a Hypothetical [M(L)₂Cl₂] Complex

Spectroscopic Technique Free Ligand (L) Coordinated Ligand in Complex
FT-IR (cm⁻¹) ν(N-H) ~3400-3300 Shift to lower frequency
ν(C=N) ~1600 Shift in frequency
- New ν(M-N) bands ~500-400
UV-Vis (nm) π → π* transitions d-d transitions, Charge Transfer bands
¹H NMR (ppm) -NH₂ signal Broadened or shifted signal

This table presents generalized expected changes upon coordination.

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure, spectra, and magnetic properties of transition metal complexes. libretexts.orgwikipedia.org LFT describes how the interaction between the metal d-orbitals and the ligand orbitals removes the degeneracy of the d-orbitals.

As a bidentate N,N-donor, this compound would create a specific ligand field around the metal center. In an octahedral complex, for instance, the d-orbitals split into two sets of different energies: the lower-energy t₂g (dxy, dxz, dyz) and the higher-energy eg (dx²-y², dz²) orbitals. The energy separation between these levels is denoted as Δo (the ligand field splitting parameter). libretexts.org

The magnitude of Δo is determined by the ligand's field strength. Nitrogen-donor ligands like pyrazoles and anilines are generally considered intermediate to strong field ligands. A larger Δo favors the pairing of electrons in the lower-energy t₂g orbitals, leading to low-spin complexes. A smaller Δo allows electrons to occupy the higher-energy eg orbitals before pairing, resulting in high-spin complexes. libretexts.org

The electronic configuration (high-spin vs. low-spin) directly influences the magnetic properties of the complex. Complexes with unpaired electrons will be paramagnetic, and the magnitude of this paramagnetism can be quantified by magnetic susceptibility measurements. The electronic spectra of these complexes, specifically the energy of the d-d transitions observed in UV-Vis spectroscopy, are also a direct consequence of the ligand field splitting. wikipedia.org

Mechanistic Studies of Reactions Catalyzed by this compound or Its Metal Complexes

Detailed mechanistic studies specifically focusing on catalysts derived from this compound are not extensively documented in publicly available literature. However, by examining analogous systems and general principles of catalysis involving pyrazole-containing ligands and their metal complexes, a comprehensive understanding of the likely reaction pathways can be formulated. The mechanistic behavior of catalysts incorporating this ligand is largely influenced by the electronic and steric properties of the pyrazole and aniline moieties, as well as the nature of the central metal atom.

The key mechanistic steps in common catalytic reactions, such as cross-coupling reactions, are generally accepted to involve oxidative addition, transmetalation, and reductive elimination. The specific ligand, in this case, this compound, plays a crucial role in modulating the energetics and kinetics of these fundamental steps.

Plausible Catalytic Cycle in Palladium-Catalyzed Cross-Coupling Reactions

Given the structural features of this compound, it is a suitable ligand for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. wikipedia.orgnih.gov A plausible catalytic cycle for a Suzuki-Miyaura coupling is depicted below, highlighting the role of the ligand.

The cycle commences with the active Pd(0) catalyst, which undergoes oxidative addition with an aryl halide (Ar-X). The this compound ligand stabilizes the resulting Pd(II) intermediate. The steric bulk of the isopropyl group and the electronic properties of the pyrazole ring can influence the rate of this step.

Following oxidative addition, transmetalation occurs, where the organic group from an organoboron compound (R-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base. The electron-donating nature of the aniline and pyrazole moieties can enhance the nucleophilicity of the palladium center, potentially accelerating this step.

Finally, reductive elimination from the Pd(II) complex yields the cross-coupled product (Ar-R) and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric and electronic properties of the this compound ligand are critical in promoting this final step.

A generalized representation of this catalytic cycle is presented in the table below.

StepDescriptionKey IntermediatesRole of this compound Ligand
1. Oxidative Addition The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex.L-Pd(0), L-Pd(II)(Ar)(X)Stabilizes the Pd(II) center; steric bulk can influence the rate of addition.
2. Transmetalation The organic group (R) from the organoboron reagent is transferred to the Pd(II) center.L-Pd(II)(Ar)(X), L-Pd(II)(Ar)(R)Electronic properties modulate the reactivity of the palladium center.
3. Reductive Elimination The two organic groups (Ar and R) are eliminated from the Pd(II) center to form the C-C bond of the product.L-Pd(II)(Ar)(R)Facilitates the formation of the product and regeneration of the active catalyst.

Mechanistic Considerations in Nickel-Catalyzed Olefin Polymerization

In addition to palladium-catalyzed reactions, ligands bearing bulky aniline substituents are known to be effective in nickel-catalyzed olefin polymerization. icp.ac.ru While specific studies on this compound in this context are scarce, analogies can be drawn from related systems. In such reactions, the nickel catalyst, activated by a co-catalyst like methylaluminoxane (B55162) (MAO), initiates polymer chain growth.

The proposed mechanism involves the coordination of an olefin monomer to the active nickel center, followed by migratory insertion into the growing polymer chain. The ligand's steric and electronic properties are paramount in determining the rate of polymerization, the molecular weight of the resulting polymer, and the degree of branching. The bulky isopropyl group on the pyrazole ring, in conjunction with the aniline moiety, would create a specific coordination environment around the nickel center, influencing the approach of the monomer and the rate of chain propagation versus chain termination steps like β-hydride elimination.

The table below summarizes the key steps in a hypothetical nickel-catalyzed ethylene (B1197577) polymerization.

StepDescriptionKey IntermediatesInfluence of this compound Ligand
1. Activation The Ni(II) precatalyst is activated by a co-catalyst (e.g., MAO) to form the active cationic Ni species.[L-Ni(II)-R]⁺The ligand stabilizes the active cationic center.
2. Chain Initiation/Propagation Ethylene coordinates to the Ni center and inserts into the Ni-alkyl bond, extending the polymer chain.[L-Ni(II)-(Polymer)]⁺Steric bulk influences the rate of insertion and the polymer's microstructure.
3. Chain Transfer The polymer chain is terminated, typically via β-hydride elimination, releasing the polymer and regenerating a Ni-hydride species.[L-Ni(II)-H]⁺The ligand's electronic properties can affect the propensity for chain transfer.

Computational Studies on Analogous Systems

Density Functional Theory (DFT) calculations on similar pyrazole-containing ligands have provided insights into their electronic structures and coordinating properties. researchgate.net Such studies can elucidate the stability of catalytic intermediates and the energy barriers of transition states in the catalytic cycle. For this compound, DFT studies would likely reveal how the interplay between the electron-donating aniline group and the pyrazole ring, along with the steric hindrance from the isopropyl group, fine-tunes the catalytic activity of a coordinated metal center.

Advanced Applications of 2 1 Isopropyl 1h Pyrazol 4 Yl Aniline and Its Derivatives Excluding Clinical/biological

Catalysis and Organocatalysis Utilizing 2-(1-Isopropyl-1h-pyrazol-4-yl)aniline Scaffolds

The pyrazole (B372694) and aniline (B41778) functionalities within the this compound scaffold offer multiple coordination sites for metal centers, making its derivatives promising ligands in catalysis. The nitrogen atoms of the pyrazole ring and the amino group of the aniline can coordinate with transition metals, influencing the metal's electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity.

Homogeneous and Heterogeneous Catalysis for Organic Transformations

While specific studies focusing solely on this compound in catalysis are not extensively documented, the broader class of pyrazolyl-aniline and related pyrazole-containing ligands has demonstrated significant utility in various organic transformations. These ligands can be employed in both homogeneous and heterogeneous catalytic systems.

In homogeneous catalysis, metal complexes of pyrazole derivatives are active in a range of reactions. For instance, palladium complexes of pyrazolyl-containing ligands have been investigated as catalysts for carbon-carbon coupling reactions. uj.ac.zauj.ac.za Specifically, palladium complexes with N-heterocyclic carbene (NHC) ligands, which can be structurally analogous to the coordination environment provided by pyrazolyl-anilines, are highly active in Suzuki-Miyaura cross-coupling reactions. nih.govorganic-chemistry.org Aniline derivatives often serve as stabilizing ligands for these palladium-NHC precatalysts, highlighting the potential role of the aniline moiety in this compound. nih.govorganic-chemistry.org

Furthermore, protic pyrazole complexes, where the N-H proton of the pyrazole ring can participate in the catalytic cycle, have been reviewed for their catalytic applications. nih.govsemanticscholar.org These complexes have been shown to catalyze reactions such as the acceptorless dehydrogenative coupling of benzyl (B1604629) alcohol and aniline, where aniline is a substrate. nih.gov This suggests that a ligand like this compound could potentially be involved in similar transformations, either as a ligand or a substrate.

A notable example of a closely related derivative is an aniline-bridged bis(pyrazolyl)alkane ligand used in dizinc-catalyzed ring-opening polymerization of rac-lactide. rsc.org This demonstrates the potential of pyrazolyl-aniline scaffolds in polymerization catalysis. The following table summarizes the catalytic activity of a dizinc (B1255464) complex with an aniline-bridged bis(pyrazolyl)alkane ligand in the ring-opening polymerization of rac-lactide.

CatalystMonomer/Catalyst RatioConversion (%)Time (min)
Dizinc complex2009530

Data derived from studies on analogous aniline-bridged bis(pyrazolyl)alkane ligands. rsc.org

Applications in Asymmetric Synthesis

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. While direct applications of this compound in this area are not widely reported, the synthesis of asymmetric ligands containing pyrazole and aniline moieties has been explored. For instance, an asymmetric imine/bis(pyrazolyl)alkane ligand has been synthesized from aniline and a bis(pyrazolyl)methanone, indicating the feasibility of creating chiral environments around a metal center using such building blocks. tdl.org

Protic pyrazole complexes have also been utilized in asymmetric transfer hydrogenation of ketones. nih.gov Chiral iridium complexes, in combination with protic pyrazoles, have been shown to mediate asymmetric hydrogenation and transfer hydrogenation reactions. nih.gov The pyrazole N-H group can play a crucial role in these catalytic cycles. nih.gov The potential for creating chiral derivatives of this compound, for example, by introducing a chiral center on the isopropyl group or by derivatizing the aniline, opens up possibilities for its use in asymmetric synthesis. The following table illustrates the enantioselectivity achieved in the asymmetric Michael addition of pyrazolin-5-ones to nitroolefins using a thiourea (B124793) catalyst, a reaction class relevant to asymmetric synthesis involving pyrazole derivatives.

CatalystSubstrateYield (%)Enantiomeric Excess (%)
Thiourea IINitroolefin9594

Data derived from studies on asymmetric synthesis involving pyrazolin-5-one derivatives. researchgate.net

Materials Science Applications

The rigid aromatic structure and the presence of heteroatoms in this compound and its derivatives make them attractive candidates for applications in materials science. These features can be exploited in the design of functional polymers, organic electronic materials, and porous frameworks.

Incorporation into Functional Polymers and Copolymers

Polyaniline and its derivatives are a well-known class of conducting polymers with a wide range of applications. The incorporation of functional groups into the polyaniline backbone can be used to tune its properties. While the direct polymerization of this compound has not been specifically detailed, the synthesis of other functionalized polyanilines provides a proof of concept. For example, new polyaniline derivatives have been synthesized from ortho-substituted anilines, and their electrical properties and sensitivity to moisture and ammonia (B1221849) have been demonstrated, suggesting their use in chemical sensors. nih.govrsc.org

Copolymers of aniline with other monomers containing heterocyclic fragments, such as indole, have also been synthesized to create materials for organic electronic devices. urfu.ru The pyrazole moiety in this compound could similarly be used to introduce specific functionalities into a polyaniline chain, potentially influencing its conductivity, solubility, and sensing capabilities. The following table shows the yields for the synthesis of copolymers of aniline with 2-[2-chloro-1-methylbut-2-en-1-yl]aniline (ClPA) at different molar ratios.

Molar Ratio (Aniline:ClPA)CopolymerYield (%)
9:1P171
1:1P560
1:9P979

Data derived from studies on the copolymerization of aniline with a substituted aniline derivative. urfu.ru

Development of Organic Electronic Materials (e.g., OLEDs, Sensors)

The photoluminescent properties of metal complexes with pyrazole-containing ligands suggest their potential use in organic light-emitting diodes (OLEDs). nih.govrsc.org Pyrazoline derivatives, in particular, have been investigated as blue emitters in organic electroluminescent devices. researchgate.netresearchgate.net The aniline part of the molecule can act as a hole-transporting unit, a common feature in materials for OLEDs. Carbazole and imidazole (B134444) derivatives are also widely used in the development of bipolar host materials and emitters for OLEDs. nih.govmdpi.com The combination of a pyrazole and an aniline moiety in a single molecule could lead to materials with tailored electronic properties for OLED applications.

For instance, luminescent silver(I) and gold(I) complexes with pyrazole ligands have been shown to be photoluminescent in both the solid state and in solution at room temperature. researchgate.net The following table summarizes the luminance efficiencies of OLEDs using indenopyrazine derivatives with different side groups as the emitting layer.

Emitting LayerLuminance Efficiency (cd/A)Power Efficiency (lm/W)
PA-EIP1.350.69
PY-EIP5.152.81

Data derived from studies on indenopyrazine-based blue emitting materials for OLEDs. researchgate.net

In the area of sensors, as mentioned previously, functionalized polyanilines have shown promise as chemical sensors. nih.govrsc.org The pyrazole group is known to interact with metal ions and could be exploited for the development of ion sensors.

Exploration in Supramolecular Organic Frameworks (SOFs) and Metal-Organic Frameworks (MOFs)

The ability of the pyrazole and aniline groups to participate in hydrogen bonding and coordination with metal ions makes this compound and its derivatives excellent candidates for the construction of supramolecular organic frameworks (SOFs) and metal-organic frameworks (MOFs). semanticscholar.orgresearchgate.net

SOFs are ordered structures formed through non-covalent interactions, such as hydrogen bonding. The N-H group of the pyrazole ring and the N-H bonds of the aniline can act as hydrogen bond donors, while the nitrogen atoms of the pyrazole ring can act as acceptors. This allows for the formation of extended hydrogen-bonded networks, which are a defining feature of SOFs. researchgate.netnih.gov

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The design of the organic linker is crucial for tuning the structure and properties of the resulting MOF. semanticscholar.orgresearchgate.netbohrium.com Pyrazole-based ligands have been used to synthesize MOFs with applications in gas separation and sensing. digitellinc.comrsc.org For example, a tritopic pyrazole-based organoarsine ligand has been used to create MOFs with unusual pore structures. digitellinc.com The bifunctional nature of this compound, with its potential to coordinate to metal centers through both the pyrazole and aniline nitrogens, makes it an interesting candidate for the design of novel MOFs with specific functionalities. The following table provides examples of gases that have been selectively separated using Hofmann-based MOFs incorporating a bis-pyrazole linker.

Gas MixtureSelectively Adsorbed Gas
Acetylene/MethaneAcetylene
Acetylene/Carbon DioxideAcetylene
Propylene/PropanePropylene
Xenon/KryptonXenon

Data derived from studies on Hofmann-based MOFs with a bis-pyrazole linker. rsc.org

Development of Sensors and Analytical Reagents

The unique molecular architecture of this compound, which combines an electron-rich pyrazole ring with a versatile aniline moiety, makes it and its derivatives promising candidates for the development of advanced sensors and analytical reagents. Pyrazole-based compounds have been extensively investigated as chemosensors, primarily for the detection of metal ions, due to the ability of the nitrogen atoms in the pyrazole ring to act as effective chelating ligands. nih.govrsc.org The combination of a pyrazole derivative with other functional groups can enhance its complexing behavior and photophysical properties, making it suitable for complexation with a wide range of metals. nih.gov

Derivatives of pyrazole have been successfully employed in both colorimetric and fluorescent sensors. These sensors operate on the principle of a detectable change in color or fluorescence intensity upon binding with a specific analyte. For instance, a pyridine–pyrazole based chemosensor was developed for the selective recognition of Al³⁺ ions, exhibiting both a colorimetric and fluorescent response. nih.gov Similarly, pyrazoline-based sensors have shown remarkable "turn-on" fluorescence for the selective detection of biologically important ions like Zn²⁺ and toxic pollutants like Cd²⁺. semanticscholar.org In one study, a pyrazole sensor demonstrated a 20-fold increase in fluorescence upon binding with Zn²⁺, while another derivative showed a 30-fold increase for Fe³⁺. semanticscholar.org

The aniline group in this compound provides an additional site for coordination and a platform for further chemical modification, allowing for the fine-tuning of the sensor's selectivity and sensitivity. The development of an imine-based ligand, 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol, which acts as a simple colorimetric sensor for Cu²⁺ ions, highlights the potential of integrating different functionalities into the pyrazole scaffold. chemrxiv.org The immediate formation of a brown-colored solution upon complexation with Cu²⁺ allows for naked-eye detection. chemrxiv.org Given these precedents, this compound could serve as a foundational structure for creating novel sensors for environmental monitoring and analytical chemistry.

Table 1: Examples of Pyrazole-Based Chemosensors and Their Analytes

Pyrazole Derivative TypeTarget Analyte(s)Detection MethodKey FindingReference(s)
Pyridine-pyrazoleAl³⁺Colorimetric & FluorescentSelectively recognized Al³⁺ in a mixed-solvent system. nih.gov
PyrazolineZn²⁺, Cd²⁺"Turn-on" FluorescenceCapable of distinguishing between Zn²⁺ and Cd²⁺. semanticscholar.org
PyrazoleZn²⁺"Turn-on" FluorescenceShowed a 20-fold increase in fluorescence with Zn²⁺. semanticscholar.org
PyrazoleFe³⁺"Turn-on" FluorescenceDisplayed a 30-fold increase in fluorescence for Fe³⁺ over Fe²⁺. semanticscholar.org
Imine-pyrazole-olCu²⁺ColorimetricImmediate color change upon complexation with copper ions. chemrxiv.org

Photophysical Properties and Optoelectronic Applications

The photophysical properties of pyrazole-aniline derivatives are of significant interest for their potential use in optoelectronic devices. These compounds often exhibit favorable characteristics such as high photoluminescence quantum yields, which are crucial for applications like organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The combination of the electron-donating aniline group and the pyrazole ring within the same molecule can create a donor-acceptor system, facilitating intramolecular charge transfer (ICT), a key process in many optoelectronic materials. rsc.org

Research into pyrazolyl-substituted diethylene derivatives has demonstrated their potential as multifunctional materials for OLEDs. researchgate.net The introduction of electron-withdrawing groups, such as cyano groups, can significantly alter the photophysical properties. While adding cyano groups to one pyrazole derivative decreased its luminescence in solution, it surprisingly led to a two-fold enhancement of the photoluminescence quantum yield in the solid state (film). researchgate.net This effect was attributed to the bulky and polar nature of the cyano groups preventing tight molecular packing, which in turn reduces quenching of excitons. researchgate.net This highlights the tunability of the solid-state emission properties of pyrazole derivatives through chemical modification.

Pyrazoline derivatives, which are structurally related to pyrazoles, are also known for their exciting electronic properties and are considered valuable for their role in charge transfer processes. rsc.org The pyrazoline ring itself is a photoactive unit, making these compounds suitable for various electrochemical applications. rsc.org The broad photoluminescence spectrum exhibited by some pyrazoline derivatives, covering almost the entire visible range, further underscores their potential utility in lasing applications and opto-electronic networks. researchgate.net The structure of this compound, with its conjugated π-system, suggests that it and its derivatives could possess interesting photophysical properties worthy of investigation for next-generation organic electronic materials.

Table 2: Photophysical Data for Selected Pyrazole Derivatives

Compound TypeKey Photophysical PropertyObservationPotential ApplicationReference(s)
Pyrazolyl-substituted diethylenePhotoluminescence (PL) Quantum Yield (η)η = 0.88 in solution.OLEDs researchgate.net
Cyano-substituted pyrazolyl derivativeSolid-State PL Quantum Yield2-fold enhancement in film compared to cyano-free analogue.OLEDs researchgate.net
Pyrazoline derivativesBroadband PhotoluminescenceEmission covers nearly the entire visible spectrum.Lasing, Optoelectronics researchgate.net
PyrazolinePhotoactivityThe pyrazoline ring itself is a photoactive unit.Electrochemical Devices rsc.org

Role in Supramolecular Chemistry and Self-Assembly Processes

The fields of supramolecular chemistry and crystal engineering rely on specific, non-covalent interactions to construct well-defined, higher-order structures from molecular building blocks. rsc.org Pyrazole-containing molecules, including this compound, are excellent candidates for these applications due to their capacity for hydrogen bonding and π-π stacking. nih.govresearchgate.net The pyrazole ring contains both hydrogen bond donors (N-H) and acceptors (pyridine-like N atom), enabling the formation of robust and directional intermolecular connections.

Studies on the crystal structures of various NH-pyrazole derivatives have revealed a rich variety of self-assembly motifs. These molecules can form dimers, trimers, tetramers, and even infinite one-dimensional chains (catemers) through intermolecular N-H···N hydrogen bonds. nih.govresearchgate.net While the N1 position of the pyrazole in this compound is blocked by an isopropyl group, the N2 nitrogen atom remains a potent hydrogen bond acceptor. Furthermore, the aniline moiety possesses two N-H bonds that can act as hydrogen bond donors. This combination of donor and acceptor sites provides a powerful toolkit for directing molecular self-assembly into predictable supramolecular architectures. The interplay between hydrogen bonding and other weak interactions, such as van der Waals forces and π-π stacking involving the aromatic aniline and pyrazole rings, can be harnessed to control the packing of molecules in the solid state.

This ability to guide assembly has practical implications. For example, a computer simulation-driven approach has been used to develop pyrazole-modified monomers that undergo supramolecular self-assembly followed by polymerization. orientjchem.org This process led to the formation of anisotropic microgels, with morphologies that could be tuned from spherical to raspberry-like to dumbbell-like by adjusting the concentration of the pyrazole monomer. orientjchem.org Such controlled self-assembly is crucial for designing advanced materials with tailored properties for applications in catalysis and materials science.

Table 3: Common Self-Assembly Motifs in Pyrazole Derivatives

MotifDescriptionPrimary InteractionReference(s)
DimerTwo pyrazole molecules associate.N-H···N Hydrogen Bonds researchgate.net
TrimerThree pyrazole molecules form a cyclic structure.N-H···N Hydrogen Bonds researchgate.net
TetramerFour pyrazole molecules associate.N-H···N Hydrogen Bonds researchgate.net
Catemer (Chain)Molecules link to form an infinite chain.N-H···N Hydrogen Bonds nih.govresearchgate.net

Future Research Directions and Outlook for 2 1 Isopropyl 1h Pyrazol 4 Yl Aniline

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

While established methods for pyrazole (B372694) synthesis exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign routes to 2-(1-Isopropyl-1h-pyrazol-4-yl)aniline. ias.ac.inmdpi.com The primary methods for synthesizing the pyrazole core involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com Future explorations could innovate upon this foundational chemistry.

Key areas for investigation include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. ias.ac.in

Novel Catalytic Systems: Research into new catalysts, such as metal-oxo-clusters or polymer-based nanocatalysts, could lead to milder reaction conditions and higher selectivity. mdpi.comfrontiersin.org The use of heterogeneous catalysts is particularly attractive as it simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. ias.ac.in

One-Pot and Multicomponent Reactions: Designing a synthetic sequence where multiple reaction steps are performed in a single vessel without isolating intermediates can dramatically improve efficiency and reduce solvent waste. ias.ac.innih.gov

Green Solvents: Investigating the use of sustainable solvents like water, ethanol (B145695), or ionic liquids can minimize the environmental impact of the synthesis process. researchgate.net

Table 1: Comparison of Synthetic Approaches for Pyrazole Derivatives
Synthetic StrategyPotential Advantages for Synthesizing this compoundResearch Focus
Microwave-Assisted SynthesisReduced reaction times, increased yields, enhanced reaction rates. ias.ac.inOptimization of power, temperature, and reaction time.
Novel Heterogeneous CatalystsEasy separation, reusability, milder conditions, improved sustainability. mdpi.comfrontiersin.orgDevelopment of nanocatalysts or solid-supported catalysts.
One-Pot Multicomponent ReactionsIncreased efficiency, reduced waste, simplified procedures. nih.govDesigning convergent synthetic routes from readily available starting materials.
Green Chemistry ApproachesMinimized environmental impact, use of renewable resources, safer processes. researchgate.netSolvent replacement studies (e.g., using water or bio-solvents).

Design of Advanced Functional Materials Based on the this compound Motif

The inherent properties of the pyrazole ring, known for its aromaticity and electron-donating capabilities, make it an excellent building block for functional materials. mdpi.com The this compound structure, with its reactive aniline (B41778) group, is particularly well-suited for incorporation into larger molecular architectures and polymers.

Future research could focus on:

Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives are known to possess unique photophysical properties. mdpi.com By modifying the aniline and pyrazole moieties, it may be possible to tune the electronic properties of the molecule to create novel emitters for OLEDs.

Chemical Sensors: The nitrogen atoms in the pyrazole ring and the aniline group can act as binding sites for metal ions or other analytes. This suggests the potential for developing chemosensors where binding events lead to a detectable change in fluorescence or color. mdpi.com

Corrosion Inhibitors: Organic molecules containing nitrogen and sulfur heteroatoms are effective corrosion inhibitors. Research has shown that pyrazole derivatives can act as good corrosion inhibitors for metal alloys. researchgate.net

Conductive Polymers: The aniline moiety is a well-known precursor to polyaniline, a conductive polymer. Polymerizing derivatives of this compound could lead to new conductive materials with properties modulated by the pyrazole substituent.

Integration with Emerging Technologies (e.g., Nanotechnology, AI in Chemical Discovery)

The synergy between chemistry and emerging technologies offers exciting new avenues for research into this compound.

Nanotechnology: The incorporation of this molecule into nanomaterials could unlock novel applications. For instance, pyrazole-functionalized nanoparticles could be developed for targeted drug delivery, leveraging the known biological activities of the pyrazole scaffold. nih.govnih.gov Additionally, creating nanocomposites, such as pyrazole-chitosan derivatives modified with zinc oxide nanoparticles, could enhance properties like anticancer activity. nih.gov

Accelerate Synthesis: AI algorithms can predict the optimal reaction conditions to maximize the yield and purity of this compound, reducing the need for extensive trial-and-error experimentation. technologynetworks.com

Discover New Derivatives: High-throughput virtual screening, powered by AI, can be used to screen vast virtual libraries of derivatives of the core molecule to identify candidates with high potential for specific biological activities, such as enzyme inhibition. nih.govchemmethod.com

Predict Properties: Machine learning models can be trained to predict the physicochemical and biological properties of new, unsynthesized derivatives, guiding research efforts toward the most promising compounds.

Table 2: Application of Emerging Technologies
TechnologyPotential Application for this compoundProjected Outcome
NanotechnologyDevelopment of functionalized nanoparticles or nanocomposites. nih.govnih.govEnhanced materials for catalysis, sensing, or biomedical applications.
AI-Powered ScreeningVirtual screening of derivatives for biological activity (e.g., as kinase inhibitors). nih.govchemmethod.comRapid identification of lead compounds for drug discovery.
AI-Optimized SynthesisPrediction of optimal reaction conditions and synthetic routes. technologynetworks.comMore efficient, higher-yielding, and automated chemical synthesis.

Interdisciplinary Research Opportunities for this compound

The versatility of the pyrazole scaffold means that the future of this compound research lies at the intersection of multiple scientific disciplines. mdpi.comglobalresearchonline.net Its structure is a promising starting point for developing compounds with significant biological activity. Pyrazole derivatives are known to possess a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govnih.govnih.gov

Collaborative research efforts could include:

Medicinal Chemistry and Pharmacology: Synthetic chemists could create a library of derivatives, which are then evaluated by pharmacologists to identify lead compounds for new therapeutics. The aniline group provides a convenient handle for derivatization to explore structure-activity relationships.

Materials Science and Engineering: Chemists could synthesize novel polymers and materials based on the molecule, which materials scientists could then characterize and fabricate into devices like sensors or OLEDs. mdpi.com

Agrochemistry: Given that many commercial pesticides and herbicides are based on heterocyclic compounds, interdisciplinary research could explore the potential of this molecule and its derivatives in agriculture. ias.ac.in

Computational Chemistry and Biology: Computational experts can perform molecular docking and dynamics simulations to predict how derivatives of the compound might interact with biological targets like enzymes, guiding the design of more potent and selective inhibitors. chemmethod.com

The continued exploration of this compound and its derivatives, driven by these future research directions, holds the promise of significant scientific advancements across a broad range of fields.

Q & A

Basic: What are the optimal synthetic routes for 2-(1-Isopropyl-1H-pyrazol-4-yl)aniline, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling a substituted pyrazole with an aniline derivative. Key steps include:

  • Cyclocondensation : Reacting 1-isopropylpyrazole-4-boronic acid with 2-nitroaniline under Suzuki-Miyaura coupling conditions (Pd catalysts, base) to form the nitro intermediate .
  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (NaBH₄ with transition metal salts) to convert the nitro group to an amine .
  • Purification : Use HPLC or column chromatography to isolate the final product, with yields optimized by controlling temperature (60–80°C) and solvent polarity (e.g., DMF/water mixtures) .

Critical Factors : Excess boronic acid (1.2–1.5 eq) improves coupling efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of intermediates .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.1 ppm for CH) and pyrazole-aniline linkage (δ 7.2–8.1 ppm for aromatic protons) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm the ortho-substitution pattern and isopropyl stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₂H₁₆N₃; expected [M+H]⁺ = 202.1345) and fragmentation patterns .

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